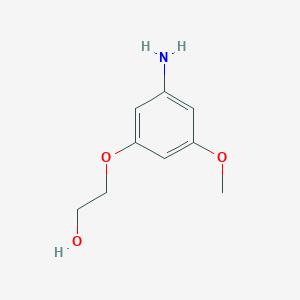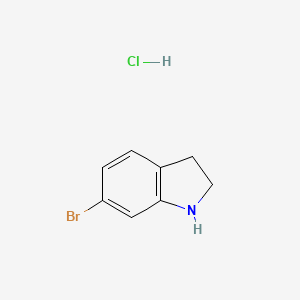
6-溴吲哚啉盐酸盐
描述
6-Bromoindoline hydrochloride is a chemical compound with the molecular formula C8H9BrClN . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives involves alkylation reactions under phase transfer catalysis (PTC) conditions . The structural characterization of all compounds was performed using 1H and 13C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 6-Bromoindoline hydrochloride has been confirmed through single-crystal X-ray diffraction analysis . The InChI code for this compound is 1S/C8H8BrN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H .Physical and Chemical Properties Analysis
6-Bromoindoline hydrochloride is a solid substance . It has a molecular weight of 234.52 . The InChI key for this compound is VFCCBOIKVPGOJJ-UHFFFAOYSA-N .科学研究应用
合成提尔紫(6,6'-二溴靛蓝)
6-溴吲哚啉盐酸盐可用于合成提尔紫(6,6'-二溴靛蓝),一种古代著名的染料 . 这种染料是由在大西洋和地中海沿岸发现的各种蜗牛分泌物制成的 . 在过去的一个世纪里,许多研究小组致力于开发这种历史染料的合理合成方法 .
从 4-溴-2-硝基苯甲醛制备提尔紫
几乎所有已知的 6,6'-二溴靛蓝合成方法都是基于 6-溴吲哚衍生物的氧化偶联,该衍生物通常在原位生成 . Sachs 和 Kempf 在 1903 年报道了第一个 1 的合成,该合成方法基于 4-溴-2-硝基苯甲醛与丙酮的克莱森缩合反应 .
巴乔-莱姆格鲁伯反应的替代应用
在巴乔-莱姆格鲁伯反应用于合成 81 的另一种应用中,2,4-二硝基甲苯通过相应苯乙烯的还原转化为 6-氨基吲哚,随后通过桑德迈尔反应转化为 81 .
化学性质
安全和危害
生化分析
Biochemical Properties
6-Bromoindoline hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of 6-Bromoindoline hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 6-Bromoindoline hydrochloride on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromoindoline hydrochloride has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 6-Bromoindoline hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to changes in gene expression, particularly genes involved in metabolic pathways and cell cycle regulation. The molecular mechanism of 6-Bromoindoline hydrochloride also involves interactions with receptor proteins, influencing signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoindoline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromoindoline hydrochloride is relatively stable under inert atmosphere and room temperature conditions. Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 6-Bromoindoline hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activities and cellular processes. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems. These dosage-dependent effects are crucial for determining the safe and effective use of 6-Bromoindoline hydrochloride in research and therapeutic applications .
Metabolic Pathways
6-Bromoindoline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of cytochrome P450 enzymes, which play a pivotal role in the metabolism of drugs and xenobiotics. Additionally, it can affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and redox reactions .
Transport and Distribution
Within cells and tissues, 6-Bromoindoline hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. For example, it can be transported across cell membranes by organic cation transporters, which are responsible for the uptake of positively charged molecules. The distribution of 6-Bromoindoline hydrochloride within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 6-Bromoindoline hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localizations enable 6-Bromoindoline hydrochloride to interact with specific biomolecules and exert its biochemical effects. For instance, its presence in the nucleus can influence gene expression, while its localization in mitochondria can affect cellular respiration and energy production .
属性
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCCBOIKVPGOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672045 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-30-7 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2.3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


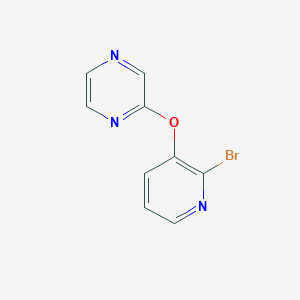

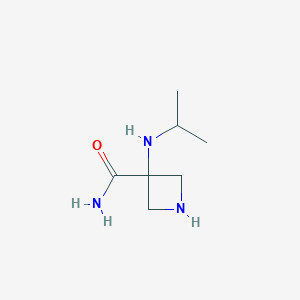
![Imidazo[1,2-A]pyrimidine-7-carboxamide](/img/structure/B1501150.png)

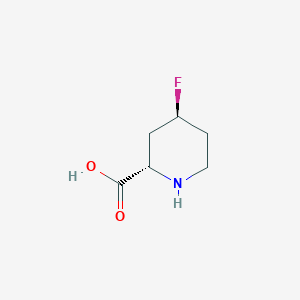
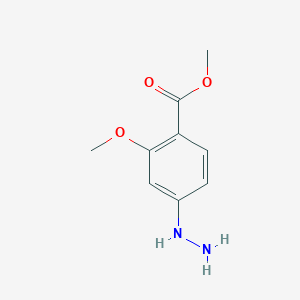
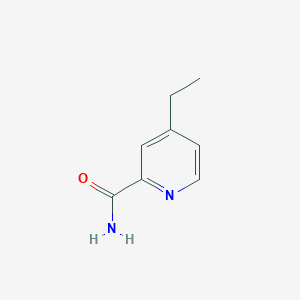

![5-Methoxyimidazo[1,2-a]pyrazine](/img/structure/B1501167.png)

